3-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a naphthalen-1-yl group at the amide nitrogen and an (E)-configured Schiff base moiety substituted with 3,5-dibromo-2-hydroxyphenyl. Its synthesis likely involves condensation of a brominated aromatic aldehyde with a benzamide precursor, followed by characterization via NMR, IR, and X-ray crystallography (commonly using SHELXL ).
Properties
Molecular Formula |
C24H16Br2N2O2 |
|---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C24H16Br2N2O2/c25-18-11-17(23(29)21(26)13-18)14-27-19-8-3-7-16(12-19)24(30)28-22-10-4-6-15-5-1-2-9-20(15)22/h1-14,29H,(H,28,30) |
InChI Key |
ILXDAKLZQDOJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and naphthylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often requiring specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of 3-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s 3,5-dibromo-2-hydroxyphenyl group distinguishes it from analogs:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () has a simpler methyl substituent and an N,O-bidentate directing group, favoring metal-catalyzed C–H functionalization. The dibromo-hydroxyphenyl group in the target compound may offer stronger electron-withdrawing effects, altering reactivity in catalytic or coupling reactions .
- N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide () contains a lipophilic pentyloxy chain, enhancing solubility in nonpolar solvents compared to the brominated target compound .
Table 1: Substituent Comparison
| Compound | Key Substituents | Molecular Weight (g/mol)* | LogP* |
|---|---|---|---|
| Target Compound | 3,5-dibromo-2-hydroxyphenyl, naphthyl | ~520 | ~5.2 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Methyl, N,O-bidentate | ~235 | ~1.8 |
| N-{(2S)-3-[4-(hexyloxy)phenyl]...}benzamide | Hexyloxy, chiral center | ~480 | ~4.9 |
*Estimated values based on structural analogs.
Spectroscopic and Crystallographic Characterization
- NMR/IR Data : The target compound’s hydroxyl (IR ~3530 cm⁻¹) and aromatic protons (¹H NMR δ 7.41–7.75 ppm) align with ’s naphthalene benzamide derivatives . Bromine atoms may cause deshielding in ¹³C NMR (e.g., C-Br signals ~120–130 ppm).
- Crystallography : SHELXL () is widely used for structural validation of benzamides, suggesting similar refinement protocols for the target compound .
Biological Activity
The compound 3-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, including a naphthalene moiety and a dibromo-substituted phenolic group, this compound exhibits diverse biological activities. Its molecular formula is , with a molecular weight of approximately 448.1 g/mol .
Structural Analysis
The structural integrity of the compound is essential for its biological activity. The presence of functional groups such as the hydroxyl and amine groups allows for potential hydrogen bonding and other interactions with biological macromolecules. The dibromo substitution enhances the lipophilicity and possibly the binding affinity to various targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of benzamides have shown effectiveness in inhibiting various kinases involved in cancer progression . The mechanism often involves the downregulation of key enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell proliferation .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of DHFR, ultimately inhibiting cancer cell growth .
- Interference with Cellular Pathways : The structural features allow interaction with various cellular pathways, potentially modulating signal transduction involved in cell cycle regulation.
Case Studies
- Benzamide Derivatives : A study on benzamide derivatives highlighted their ability to inhibit RET kinase activity, a target in certain cancers. Compounds with similar structural motifs to this compound exhibited moderate to high potency in cellular assays .
- Dihydrofolate Reductase Inhibition : Research indicated that benzamide riboside (a related compound) effectively reduced DHFR levels through metabolic pathways, suggesting that similar mechanisms may apply to our compound .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene core, dibromo-substituted phenol | Potential anticancer activity through DHFR inhibition |
| N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide | Naphthalene and dibromo-substituted phenol | Anticancer properties via hydrazone formation |
| 4-chloro-benzamides | Substituted five-membered heteroaryl ring | Inhibition of RET kinase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
